3-Bromo-6-methylpyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-methylpyrazine-2-carbonitrile: is a chemical compound with the molecular formula C6H4BrN3 and a molecular weight of 198.02 g/mol . It is a derivative of pyrazine, characterized by the presence of a bromine atom at the third position, a methyl group at the sixth position, and a nitrile group at the second position. This compound is primarily used in scientific research and has applications in various fields such as pharmaceuticals, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-methylpyrazine-2-carbonitrile typically involves the bromination of 6-methylpyrazine-2-carbonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction conditions often include refluxing the mixture for several hours to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-methylpyrazine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, along with boronic acids or esters, are used under mild conditions to facilitate the coupling reaction.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrazine derivatives can be obtained.
Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
3-Bromo-6-methylpyrazine-2-carbonitrile is a versatile compound with several scientific research applications:
Pharmaceuticals: It serves as a building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Materials Science: The compound is used in the development of novel materials with enhanced properties, such as improved thermal stability and conductivity.
Organic Synthesis: It acts as a precursor in the synthesis of more complex organic molecules, facilitating the development of new chemical entities
Mechanism of Action
The mechanism of action of 3-Bromo-6-methylpyrazine-2-carbonitrile is primarily related to its ability to undergo various chemical transformations. The bromine atom and nitrile group make it a reactive intermediate, allowing it to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .
Comparison with Similar Compounds
3-Bromo-2-methylpyrazine: Similar structure but with the methyl group at the second position.
6-Bromo-2-methylpyrazine: Similar structure but with the bromine atom at the sixth position.
2-Bromo-6-methylpyrazine: Similar structure but with the bromine atom at the second position.
Uniqueness: 3-Bromo-6-methylpyrazine-2-carbonitrile is unique due to the specific positioning of the bromine, methyl, and nitrile groups, which confer distinct reactivity and properties. This unique arrangement makes it a valuable intermediate in various chemical syntheses and applications .
Properties
IUPAC Name |
3-bromo-6-methylpyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c1-4-3-9-6(7)5(2-8)10-4/h3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHAXSRVXHISBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)C#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.